2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H21BO4 and its molecular weight is 264.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are the 5-hydroxytryptamine receptors 2C and 2A . These receptors play a crucial role in the transmission of signals in the brain and are involved in various physiological processes such as mood regulation, anxiety, and the perception of reality .
Mode of Action
This compound interacts with its targets by acting as a partial agonist This partial activation results in changes in the transmission of signals in the brain, which can lead to altered perceptions and feelings .
Biochemical Pathways
The action of this compound affects the serotonergic pathways in the brain . The activation of the 5-hydroxytryptamine receptors leads to changes in these pathways, which can result in downstream effects such as altered mood, perception, and cognition .
Pharmacokinetics
Similar compounds have been shown to have an onset of action of 20-40 minutes when taken orally, with a duration of action of 4-12 hours depending on the route of administration . The elimination half-life is approximately 2.48 ± 3.20 hours . These properties can impact the bioavailability of the compound, affecting how much of it reaches the target receptors and how long it stays in the body .
Result of Action
The molecular and cellular effects of the action of this compound are complex and can vary depending on the individual and the dose. The activation of the 5-hydroxytryptamine receptors can lead to a range of effects, from changes in mood and perception to more profound alterations in consciousness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound . Additionally, individual factors such as genetics, age, and health status can influence how the compound is metabolized and its overall effect .
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-9-10(16-5)7-8-12(11)17-6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCGLLQYWCVCSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682207 | |
Record name | 2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073339-07-7 | |
Record name | 2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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